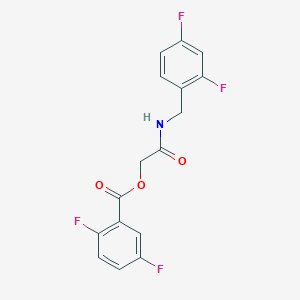

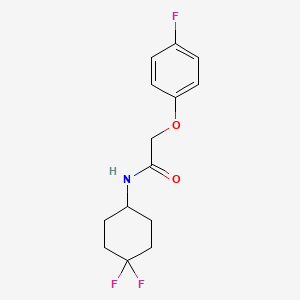

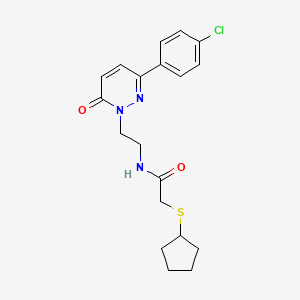

![molecular formula C11H11BrF2N2S B2952691 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1795486-92-8](/img/structure/B2952691.png)

5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom . The compound you mentioned is a derivative of thiazole, with additional functional groups attached to the ring. These functional groups include a 2,6-difluorophenylmethyl group and a methyl group .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of an alpha-haloketone with a thioamide. The specific synthesis of “5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide” would likely involve similar reactions, with the appropriate precursors for the functional groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the thiazole ring, with the 2,6-difluorophenylmethyl group and the methyl group attached at specific positions on the ring .Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions, often serving as precursors to other compounds in synthetic chemistry . The specific reactions that “5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide” would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atoms in the 2,6-difluorophenylmethyl group would likely make this compound more electronegative .Wissenschaftliche Forschungsanwendungen

Fluorescent and Colorimetric Probes

Thiazole derivatives, such as the fluorescent and colorimetric pH probe BTABr, exhibit high water solubility and stability, making them potential candidates for real-time intracellular pH imaging. This underscores the utility of thiazole compounds in developing sensitive and selective sensors for biological and environmental monitoring (Diana et al., 2020).

Antimicrobial Agents

Synthesis of thiazole and thiadiazole derivatives has shown moderate antimicrobial activity against various bacterial and fungal strains, illustrating the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Sah et al., 2014).

Corrosion Inhibition

Thiazole and thiadiazole compounds have been evaluated for their corrosion inhibition performance on metals, demonstrating their effectiveness in protecting against corrosion in aggressive environments. This application is crucial for extending the lifespan of metal-based structures and components in industrial settings (Kaya et al., 2016).

Material Science

The synthesis of thiazole derivatives for use in material science, particularly in the development of organic semiconductors and fluorescent materials, highlights the versatility of these compounds in creating advanced materials with desirable electronic and optical properties (Murai et al., 2017).

Cancer Research

Thiazolidinedione derivatives have shown promise in cancer research, with certain compounds exhibiting potent antiproliferative activity against various human cancer cell lines. This suggests the potential of thiazole derivatives in the development of new anticancer agents (Chandrappa et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2S.BrH/c1-6-10(16-11(14)15-6)5-7-8(12)3-2-4-9(7)13;/h2-4H,5H2,1H3,(H2,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYUGHKZYLKRDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CC2=C(C=CC=C2F)F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

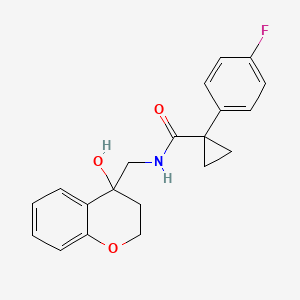

![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2952610.png)

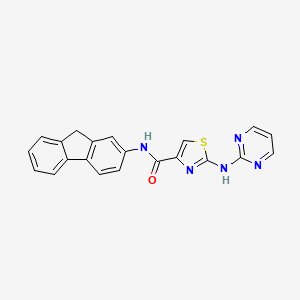

![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2952611.png)

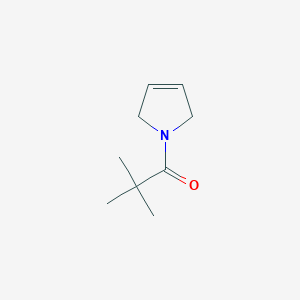

![N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2952623.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2952628.png)